molecular formula C17H21N9O B12275887 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12275887
M. Wt: 367.4 g/mol
InChI Key: XNSKTTJUMVNQLE-UHFFFAOYSA-N
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Description

4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

The synthesis of 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: It has shown significant biological activity, particularly as an inhibitor of certain enzymes and receptors.

    Medicine: This compound has been investigated for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

In comparison, this compound stands out due to its unique structure and potent biological activity, particularly its ability to inhibit CDK2 and induce apoptosis in cancer cells.

Properties

Molecular Formula

C17H21N9O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C17H21N9O/c1-2-15(25-7-9-27-10-8-25)22-21-14(1)24-3-5-26(6-4-24)17-13-11-20-23-16(13)18-12-19-17/h1-2,11-12H,3-10H2,(H,18,19,20,23)

InChI Key

XNSKTTJUMVNQLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4C=NN5

Origin of Product

United States

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